1-Iodo-2-(propan-2-yloxy)cycloheptane is an organic compound characterized by the molecular formula . This compound is a derivative of cycloheptane, where an iodine atom and a propan-2-yloxy group are attached to the second carbon of the cycloheptane ring. Its primary applications are in research settings, particularly in organic synthesis and medicinal chemistry. The compound is notable for its potential use as an intermediate in the synthesis of more complex organic molecules and has been investigated for its pharmacological properties.
The synthesis of 1-Iodo-2-(propan-2-yloxy)cycloheptane typically involves the iodination of 2-(propan-2-yloxy)cycloheptane. This can be achieved through the reaction of 2-(propan-2-yloxy)cycloheptane with iodine, often in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is generally conducted in organic solvents like dichloromethane or acetonitrile at room temperature, which allows for controlled conditions that enhance yield and purity.
The molecular structure of 1-Iodo-2-(propan-2-yloxy)cycloheptane features a cycloheptane ring with a propan-2-yloxy substituent at one position and an iodine atom at another.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₉IO |
Molecular Weight | 282.16 g/mol |
IUPAC Name | 1-Iodo-2-propan-2-yloxycycloheptane |
InChI | InChI=1S/C10H19IO/c1-8(2)12-10-7-5-3-4-6-9(10)11/h8-10H,3-7H₂,1-2H₃ |
InChI Key | WSNQLRULQBFKQJ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)OC1CCCCCC1I |
1-Iodo-2-(propan-2-yloxy)cycloheptane can undergo several types of chemical reactions:
Nucleophilic Substitution Reactions: The iodine atom can be replaced by various nucleophiles such as hydroxide ions, cyanides, or amines, leading to different substituted derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can also be oxidized or reduced under specific conditions to generate various derivatives.
The mechanism of action for 1-Iodo-2-(propan-2-yloxy)cycloheptane varies depending on the type of reaction it undergoes:
The physical properties of 1-Iodo-2-(propan-2-yloxy)cycloheptane include:
Key chemical properties include:
The compound's stability and reactivity profile make it suitable for further chemical transformations in laboratory settings.
1-Iodo-2-(propan-2-yloxy)cycloheptane has several significant applications in scientific research:
Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
Medicinal Chemistry: The compound is explored for potential pharmacological properties and serves as a building block for drug development.
Material Science: It is utilized in developing novel materials with specific properties tailored for particular applications.
Chemical Biology: The compound is employed in studies involving the modification of biological molecules and pathways, contributing to our understanding of biochemical processes.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5